5-Azaspiro[2.3]hexane trifluoroacetate
Overview
Description
5-Azaspiro[2.3]hexane trifluoroacetate, also known as 1,1-difluoro-5-azaspiro[2.3]hexane trifluoroacetic acid, is a compound with the molecular weight of 233.14 . It is a powder in physical form .
Synthesis Analysis
The synthesis of 5-azaspiro[2.3]hexane derivatives has been reported in the literature . The compound was designed and synthesized from D-serine as a novel [2.3]-spiro analogue of L-Glu . The cyclopropyl moiety was introduced by a diastereoselective rhodium-catalyzed cyclopropanation reaction .Molecular Structure Analysis
The InChI code for 5-Azaspiro[2.3]hexane trifluoroacetate is1S/C5H7F2N.C2HF3O2/c6-5(7)1-4(5)2-8-3-4;3-2(4,5)1(6)7/h8H,1-3H2;(H,6,7)
. Physical And Chemical Properties Analysis
5-Azaspiro[2.3]hexane trifluoroacetate is a powder . It has a molecular weight of 233.14 . The compound is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Summary of the Application
5-Azaspiro[2.3]hexane derivatives have been synthesized as conformationally “frozen” analogues of L-glutamic acid . L-glutamic acid is the primary excitatory neurotransmitter in the mammalian central nervous system (CNS) and plays a critical role in a wide range of disorders like schizophrenia, depression, neurodegenerative diseases such as Parkinson’s and Alzheimer’s .
Methods of Application
The synthesis of 5-azaspiro[2.3]hexane derivatives was achieved from D-serine . The cyclopropyl moiety was introduced by a diastereoselective rhodium catalyzed cyclopropanation reaction .
Results or Outcomes
The synthesized 5-azaspiro[2.3]hexane derivatives were used to enhance in vitro potency/selectivity and, more in general, drugability properties .
2. Potential Antitumor Agents
Summary of the Application
3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5’Pyrimidines] have been evaluated for their potential as antitumor agents .
Safety And Hazards
properties
IUPAC Name |
5-azaspiro[2.3]hexane;2,2,2-trifluoroacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N.C2HF3O2/c1-2-5(1)3-6-4-5;3-2(4,5)1(6)7/h6H,1-4H2;(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOQZXVXPCWHTPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CNC2.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Azaspiro[2.3]hexane trifluoroacetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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